2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1226447-32-0
VCID: VC7294102
InChI: InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)
SMILES: CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Molecular Formula: C20H18F3N3O3S
Molecular Weight: 437.44

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

CAS No.: 1226447-32-0

Cat. No.: VC7294102

Molecular Formula: C20H18F3N3O3S

Molecular Weight: 437.44

* For research use only. Not for human or veterinary use.

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide - 1226447-32-0

Specification

CAS No. 1226447-32-0
Molecular Formula C20H18F3N3O3S
Molecular Weight 437.44
IUPAC Name 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Standard InChI InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)
Standard InChI Key IKJNVRYTBZXFCU-UHFFFAOYSA-N
SMILES CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC

Introduction

Synthesis

The synthesis of compounds with similar structures often involves multiple steps, including the formation of the imidazole ring and the attachment of the phenyl groups. A typical approach might involve:

  • Imidazole Ring Formation: This can be achieved through condensation reactions involving aldehydes and amines.

  • Attachment of Phenyl Groups: This might involve palladium-catalyzed cross-coupling reactions.

  • Introduction of Thioacetamide Moiety: This could be done through nucleophilic substitution reactions.

Biological Activities

Compounds with imidazole rings and phenyl groups often exhibit biological activities, such as antimicrobial or anticancer properties. The presence of electron-donating and electron-withdrawing groups can modulate these activities by affecting the compound's ability to interact with biological targets.

Biological ActivityPossible Mechanism
AntimicrobialInterference with microbial enzymes
AnticancerInhibition of cell proliferation pathways

Future Research Directions

  • Synthetic Method Development: Optimizing synthesis conditions to improve yield and purity.

  • Biological Activity Screening: Evaluating the compound's potential as a therapeutic agent.

  • Structural Modifications: Exploring how changes in the molecule affect its properties and activities.

Given the lack of specific information on this compound in the search results, further investigation would require consulting specialized chemical databases or conducting experimental studies.

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